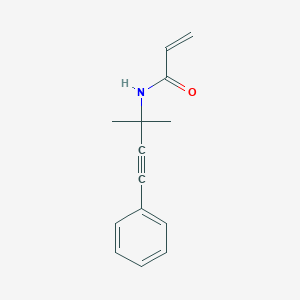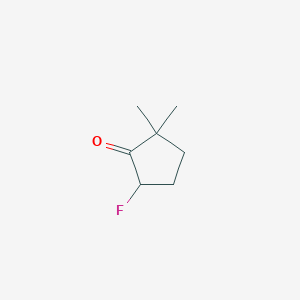
呋喃-2-基(3-(4-甲氧基苯基)吡咯烷-1-基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “Furan-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone” is not explicitly mentioned in the available resources.Molecular Structure Analysis
The molecular structure of this compound involves a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure also includes a furan ring and a methoxyphenyl group. The exact structure details are not available in the searched resources.科学研究应用
微波辅助合成和生物学评估
呋喃-2-基(3-(4-甲氧基苯基)吡咯烷-1-基)甲苯酮衍生物已使用微波辐照方法合成,展示了与传统加热方法相比在产率、环境影响和反应时间方面的优势。对这些化合物的抗炎和抗菌活性进行了评估,某些衍生物显示出显着的潜力。分子对接结果以及生物学数据表明,这些化合物可以作为抗炎药的模板 (Ravula 等人,2016 年)。
非对映选择性氢化
研究探索了呋喃-2-羧酸衍生物的非对映选择性氢化,导致四氢呋喃-2-羧酸的产生中具有高非对映选择性。该过程涉及用手性助剂改性呋喃衍生物并优化条件以实现高对映体过量,突出了该化合物在不对称合成中的潜力 (Sebek 等人,2009 年)。
氮杂-Piancatelli 重排
已证明在磷钼酸的存在下,呋喃-2-基(苯基)甲醇与芳基胺发生氮杂-Piancatelli 重排,有效地提供反式-4,5-二取代环戊烯酮衍生物。这展示了该化合物在有机合成中的效用,特别是在形成具有良好收率和选择性的环戊烯酮结构方面 (Reddy 等人,2012 年)。
新型杂环化方法
已使用呋喃-2-基(苯基)甲苯酮衍生物开发了创新的无催化剂一步合成多取代呋喃的方法。这种方法涉及导致复杂呋喃结构合成的多组分反应,表明该化合物杂环化学的多功能性 (Damavandi 等人,2012 年)。
酶催化氧化
5-羟甲基糠醛酶催化氧化为呋喃-2,5-二羧酸 (FDCA) 凸显了该化合物在生物催化和绿色化学中的潜力。该过程涉及四个连续的氧化,并证明了以高产率从 5-羟甲基糠醛生产 FDCA 的能力,展示了该化合物在可持续化学合成中的适用性 (Dijkman 等人,2014 年)。
作用机制
Target of Action
Furan-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is a furan derivative . Furan derivatives have been found to exhibit a wide range of biological and pharmacological properties, including protein tyrosine kinase (PTK) inhibitory activity . Therefore, it’s plausible that the primary target of this compound could be protein tyrosine kinases.
Mode of Action
This inhibition can disrupt signal transduction pathways, leading to changes in cellular functions such as proliferation, growth, and differentiation .
Biochemical Pathways
Protein tyrosine kinases are key regulators in signal transduction pathways that control a variety of cellular functions. By inhibiting PTKs, Furan-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone could potentially affect multiple biochemical pathways, including those involved in cell growth, differentiation, and apoptosis .
Pharmacokinetics
The pyrrolidine ring, a component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
The molecular and cellular effects of Furan-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone’s action would depend on the specific PTKs it targets and the pathways these kinases regulate. Potential effects could include the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells where PTK activity is often dysregulated .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of Furan-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone. For instance, the compound’s interaction with its targets could be affected by the local concentration of ATP or the presence of other competitive inhibitors. Additionally, factors like temperature and pH could impact the compound’s stability and solubility, thereby influencing its bioavailability and efficacy .
属性
IUPAC Name |
furan-2-yl-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-14-6-4-12(5-7-14)13-8-9-17(11-13)16(18)15-3-2-10-20-15/h2-7,10,13H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJMXUNYGBNEPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(3-chlorophenyl)carbamate](/img/structure/B2926050.png)



![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-butoxybenzamide](/img/structure/B2926058.png)
![[2-(1-adamantylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2926060.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2926063.png)
![N-(2-fluorophenyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2926066.png)
![(E)-allyl 5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2926067.png)

![1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2926070.png)
![8-Oxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B2926071.png)
